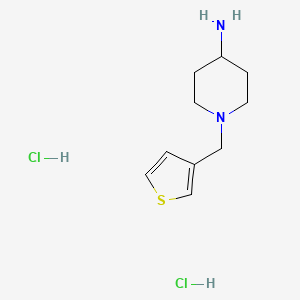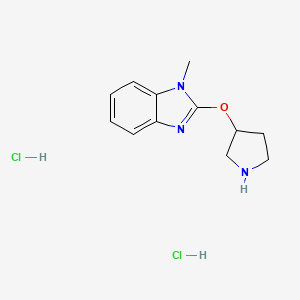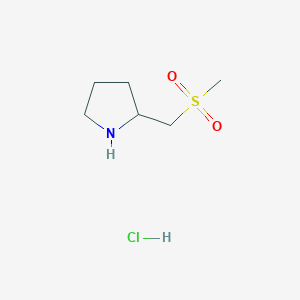
4-(3-methyl-4H-1,2,4-triazol-4-yl)piperidine
Vue d'ensemble
Description
4-(3-methyl-4H-1,2,4-triazol-4-yl)piperidine is a useful research compound. Its molecular formula is C8H14N4 and its molecular weight is 166.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Synthesis and Crystal Structure : The compound 4-(3-methyl-4H-1,2,4-triazol-4-yl)piperidine and its derivatives have been synthesized and characterized, demonstrating a range of intermolecular interactions like C-H…F, C-H…S, C-H…N, C-H…O, C-H…π, and π…π in the crystalline solid. These interactions play a significant role in molecular packing, as analyzed through computational methods and Hirshfeld analysis. The contribution of H…F interactions was found to be more prominent towards packing compared to H…N/O intermolecular interactions (Shukla et al., 2017).
Biological and Pharmacological Properties
- Pharmacological Properties : The triazole derivatives, including the this compound, are known for their pharmacological properties. They possess antimicrobial, antifungal, anti-inflammatory, and hypoglycemic properties, along with the ability to stimulate the central nervous system. The global research on these derivatives aims to find promising compounds in this class of heterocyclic compounds (Hlazunova, 2020).
Antimicrobial and Enzyme Inhibition
Antimicrobial and Antifungal Properties : Compounds containing this compound have shown strong antimicrobial and antifungal properties. Structural modifications and substitutions on the molecule have been associated with varying degrees of biological activity, emphasizing the potential of these compounds in therapeutic applications (Krolenko et al., 2016).
Enzyme Inhibition Properties : Derivatives of this compound have been synthesized and evaluated as inhibitors of enzymes like acetylcholine esterase (AChE), α-glucosidase, urease, lipoxygenase (LOX), and butyrylcholinesterase (BChE). These compounds have demonstrated significant inhibition potential, making them relevant in the treatment of conditions like Alzheimer’s disease and diabetes mellitus (Asif et al., 2022).
Synthesis and Structural Modification
- Synthesis and SAR (Structure-Activity Relationship) : The synthesis of various derivatives of this compound has been reported, focusing on optimizing the antimicrobial and antifungal properties. The structure-activity relationship studies of these derivatives provide insights into the molecular features that enhance or diminish their biological activities (Sangshetti & Shinde, 2010).
Mécanisme D'action
Target of action
For example, some triazoles inhibit the enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of sterols in fungi .
Mode of action
Without specific information on this compound, it’s difficult to say exactly how it interacts with its targets. Many triazoles work by binding to their target enzyme and inhibiting its function .
Biochemical pathways
Again, without specific information, it’s hard to say exactly which biochemical pathways this compound affects. If it does inhibit lanosterol 14α-demethylase like some other triazoles, it would disrupt the synthesis of ergosterol, an important component of fungal cell membranes .
Result of action
If it does inhibit ergosterol synthesis like some other triazoles, it could lead to damage to the fungal cell membrane and ultimately cell death .
Analyse Biochimique
Biochemical Properties
4-(3-methyl-4H-1,2,4-triazol-4-yl)piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, triazole derivatives, including this compound, are known to bind with enzymes such as cytochrome P450, which is involved in drug metabolism . The interaction with cytochrome P450 can lead to enzyme inhibition or activation, affecting the metabolism of other compounds. Additionally, this compound can interact with various receptors and proteins, influencing their activity and function .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed that triazole derivatives can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Furthermore, this compound can alter gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules such as enzymes and receptors. For instance, the compound can inhibit the activity of cytochrome P450 enzymes, leading to altered drug metabolism . Additionally, this compound can activate or inhibit signaling pathways by binding to specific receptors, thereby influencing cellular responses . Changes in gene expression are also a key aspect of its molecular mechanism, as the compound can interact with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that the compound’s stability and degradation can impact its long-term effects on cellular function. For example, in vitro studies have demonstrated that this compound remains stable under certain conditions but may degrade over time, leading to reduced efficacy . In vivo studies have also indicated that prolonged exposure to the compound can result in cumulative effects on cellular processes, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Low doses of the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, such as hepatotoxicity and nephrotoxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism . The compound can affect metabolic flux and alter the levels of metabolites in cells. For example, the inhibition of cytochrome P450 by this compound can lead to the accumulation of certain metabolites and depletion of others . This can have downstream effects on cellular processes and overall metabolic activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through specific transporters and distributed to different cellular compartments . Additionally, binding proteins can influence the localization and accumulation of this compound within cells . These interactions can affect the compound’s activity and function, as well as its overall bioavailability.
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production .
Propriétés
IUPAC Name |
4-(3-methyl-1,2,4-triazol-4-yl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4/c1-7-11-10-6-12(7)8-2-4-9-5-3-8/h6,8-9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCCZXUHJRZHKIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=CN1C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901256831 | |
| Record name | 4-(3-Methyl-4H-1,2,4-triazol-4-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901256831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211590-79-2 | |
| Record name | 4-(3-Methyl-4H-1,2,4-triazol-4-yl)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1211590-79-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Methyl-4H-1,2,4-triazol-4-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901256831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]piperidine hydrochloride](/img/structure/B1473427.png)
![4-Methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene hydrochloride](/img/structure/B1473429.png)





![3-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1473436.png)
![4-methyl-3-[(pyrrolidin-2-ylmethyl)sulfanyl]-4H-1,2,4-triazole hydrochloride](/img/structure/B1473437.png)
![2-{[(4-Bromophenyl)sulfanyl]methyl}pyrrolidine hydrochloride](/img/structure/B1473444.png)
![2-{[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B1473446.png)


![[5-(Thiophen-2-yl)furan-2-yl]methanamine](/img/structure/B1473450.png)
